

Spectroscopic Profile of 2-Bromo-5-methoxypyridine: A Technical Guide

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Compound of Interest

Compound Name: **2-Bromo-5-methoxypyridine**

Cat. No.: **B047582**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the key organic building block, **2-Bromo-5-methoxypyridine**. The nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data presented herein serve as a critical resource for compound identification, structural verification, and quality control in research and development settings.

Spectroscopic Data Summary

The following sections detail the characteristic spectroscopic signatures of **2-Bromo-5-methoxypyridine**. The data is compiled for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ^1H and ^{13}C NMR data for **2-Bromo-5-methoxypyridine** are presented below.

^1H NMR Spectroscopic Data (400 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.19	d	2.8	H-6
7.42	d	8.8	H-3
7.15	dd	8.8, 2.8	H-4
3.84	s	-	-OCH ₃

¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
155.9	C-5
148.1	C-6
141.8	C-2
123.1	C-3
140.2	C-4
55.8	-OCH ₃

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

FT-IR Spectroscopic Data (cm⁻¹)

Wavenumber (cm ⁻¹)	Assignment
~3050	ν (C-H) aromatic
~1570, 1460	ν (C=C), ν (C=N)
~1280, 1030	ν (C-O-C)
~780	ν (C-Br)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

Mass Spectrometry Data (Electron Ionization)

m/z	Assignment
187/189	[M] ⁺
159/161	[M-CO] ⁺
108	[M-Br] ⁺
78	[C ₅ H ₄ N] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended to serve as a guide for reproducing these results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **2-Bromo-5-methoxypyridine** was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.

- ^1H NMR Acquisition: The spectrum was acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.
- ^{13}C NMR Acquisition: The spectrum was acquired with a spectral width of 250 ppm, a relaxation delay of 2.0 s, and 1024 scans.
- Data Processing: The raw data was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ^1H NMR and the residual CDCl_3 signal at 77.16 ppm for ^{13}C NMR.

Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of solid **2-Bromo-5-methoxypyridine** was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: The FT-IR spectrum was recorded on an FT-IR spectrometer equipped with a universal ATR sampling accessory.
- Acquisition: The spectrum was acquired in the range of 4000-400 cm^{-1} by co-adding 32 scans at a resolution of 4 cm^{-1} . A background spectrum of the clean ATR crystal was recorded prior to the sample measurement and automatically subtracted from the sample spectrum.
- Data Processing: The resulting transmittance spectrum was converted to absorbance.

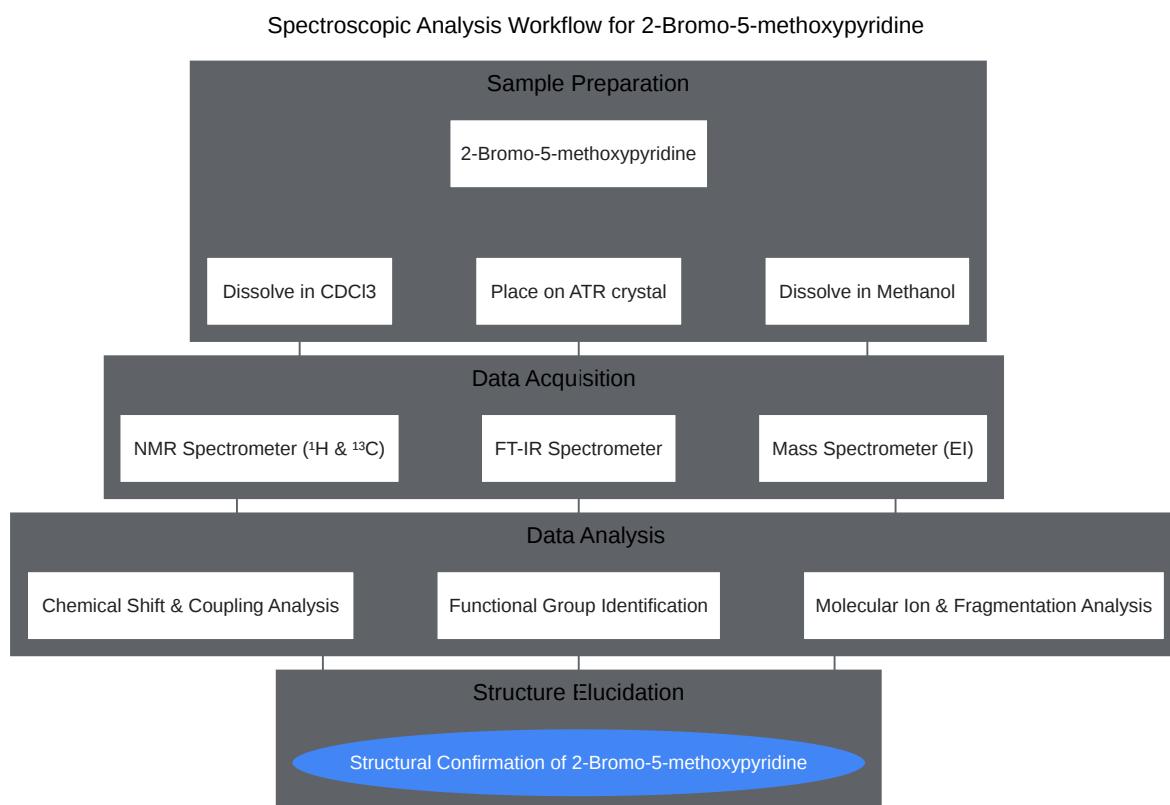
Mass Spectrometry (MS)

- Sample Introduction: A dilute solution of **2-Bromo-5-methoxypyridine** in methanol was introduced into the mass spectrometer via direct infusion.
- Instrumentation: The mass spectrum was obtained on a mass spectrometer operating in the electron ionization (EI) mode.
- Ionization: The sample was ionized using a standard EI source with an electron energy of 70 eV.
- Mass Analysis: The mass spectrum was scanned over a mass range of m/z 50-300.

- Data Processing: The resulting mass spectrum was analyzed to identify the molecular ion peak and major fragment ions. The isotopic pattern for bromine ($^{19}\text{Br}/^{81}\text{Br}$) was used to confirm the presence of a bromine atom in the molecular ion and its fragments.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound such as **2-Bromo-5-methoxypyridine**.



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Caption: Workflow for the spectroscopic analysis of **2-Bromo-5-methoxypyridine**.

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